
GNE-7915 tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GNE-7915 tosylate is a highly potent, selective, and brain-penetrable LRRK2 small molecule inhibitor with IC50 of 9 nM in cellular LRRK2 assay; > 100 fold selectivity against a panel of 187 kianses(Ki). GNE-7915 demonstrated excellent in vitro DMPK and in vivo rat PK profiles including minimal turnover in human hepatocytes and low total and unbound clearance values as predicted by rat hepatocytes, long half-lives, good oral exposure, high passive permeability, no human P-gp efflux, and good brain penetration in rats. GNE-7915 also showed concentration-dependent knockdown of pLRRK2 in the brain of BAC transgenic mice expressing human LRRK2 protein with the G2019S PD mutation. A pharmacodynamic inhibition model had a calculated in vivo unbound brain IC50 of 7 nM for GNE-7915.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Safety Profile
Pharmacokinetic Properties:
- Bioavailability: GNE-7915 exhibits high oral bioavailability and favorable pharmacokinetic properties, making it suitable for oral administration.
- Half-life: The compound has a short half-life, which necessitates careful dosing schedules to maintain therapeutic levels .
Toxicology Studies:
In non-human primate studies, GNE-7915 demonstrated a reversible effect on lung histopathology without significant pulmonary function deficits after drug withdrawal. This suggests that while the compound can induce mild cytoplasmic vacuolation in type II pneumocytes, these effects are not indicative of long-term damage .
Efficacy in Animal Models
Long-term studies involving GNE-7915 have shown promising results in reducing alpha-synuclein oligomer accumulation in mouse models of PD. In a study where mice received GNE-7915 injections over 18 weeks, significant reductions in phosphorylated Rab proteins (pRab10 and pRab12) were observed, indicating effective inhibition of hyperactive LRRK2 activity .
Case Studies
Several case studies highlight the efficacy of GNE-7915:
- Study on Cynomolgus Monkeys: A two-week dosing regimen showed significant inhibition of LRRK2 activity without adverse effects on lung function post-treatment .
- Mouse Models: Long-term treatment resulted in normalized levels of LRRK2-related biomarkers in mutant mice, underscoring the compound's potential to mitigate disease progression without excessive side effects .
Potential Applications
GNE-7915 has potential applications beyond PD:
- Cancer Therapeutics: Preliminary studies indicate that GNE-7915 may inhibit the growth of cancer cells through its action on voltage-gated potassium channels .
- Neurodegenerative Disease Research: The compound is being investigated as a therapeutic agent not only for PD but also for other conditions associated with LRRK2 mutations.
Data Summary Table
Property | Value/Description |
---|---|
Compound Name | This compound |
Mechanism | Selective LRRK2 inhibitor |
Bioavailability | High |
Half-life | Short |
Efficacy (Animal Models) | Reduces alpha-synuclein oligomers |
Safety Profile | Reversible lung effects; no long-term damage observed |
Potential Applications | Parkinson's disease, cancer therapy |
Eigenschaften
Molekularformel |
C26H29F4N5O6S |
---|---|
Molekulargewicht |
615.6 |
SMILES |
CC/N=C(N1)C(C(F)(F)F)=CN=C1NC2=C(OC)C=C(C(N3CCOCC3)=O)C(F)=C2.CC4=CC=C(S(O)(=O)=O)C=C4 |
Synonyme |
(E)-(4-((6-(ethylimino)-5-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone 4-methylbenzenesulfonate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.